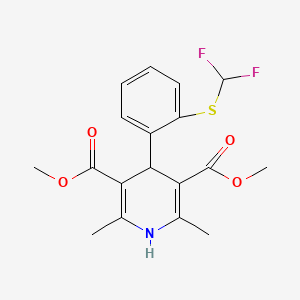
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. Its unique structure makes it a valuable candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperazin-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridin-3-amine: Lacks the piperazine ring, affecting its interaction with biological targets.
Uniqueness
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13F3N4 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)7-5-8(14)9(16-6-7)17-3-1-15-2-4-17/h5-6,15H,1-4,14H2 |
Clave InChI |
CBFYYXLCUVJQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


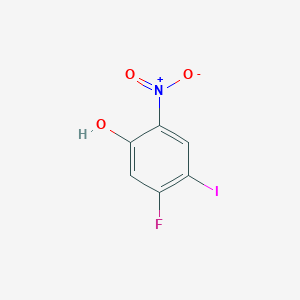
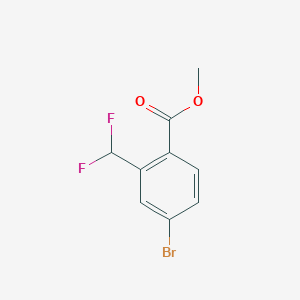
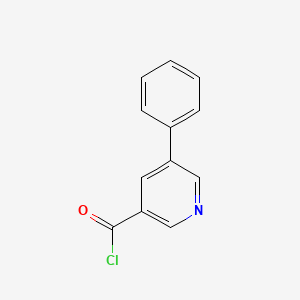

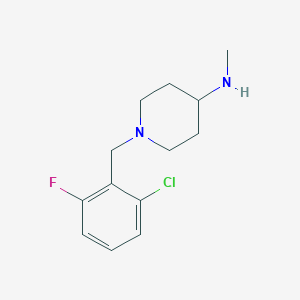


![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
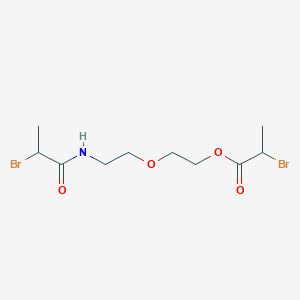
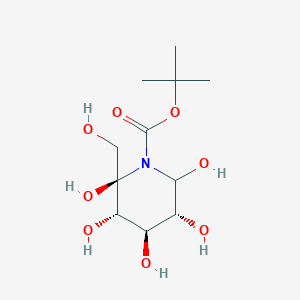
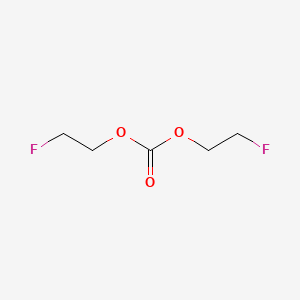
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
